Pentafluoruro de yodo

Descripción general

Descripción

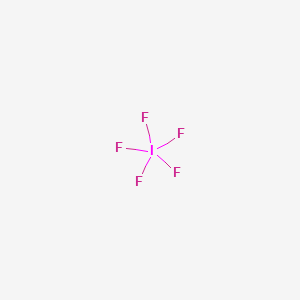

Iodine pentafluoride is an interhalogen compound with the chemical formula IF₅. It is one of the fluorides of iodine and appears as a colorless liquid, although impure samples may appear yellow. This compound is known for its use as a fluorination reagent and even as a solvent in specialized syntheses .

Aplicaciones Científicas De Investigación

2.1. Fluorination in Organic Synthesis

Iodine pentafluoride serves as a crucial fluorinating agent in organic chemistry. Its ability to introduce fluorine atoms into organic molecules enhances their chemical properties, making them suitable for various applications:

- Pharmaceuticals : IF5 is utilized in drug synthesis and the fluorination of organic compounds, which is vital for developing new pharmaceuticals. It helps create intermediates that can lead to novel therapeutic agents .

- Agrochemicals : The compound is also applied in the synthesis of agrochemicals, where fluorination can improve the efficacy and stability of pesticides and herbicides .

2.2. Semiconductor Manufacturing

In the electronics industry, iodine pentafluoride plays a significant role in semiconductor manufacturing. It is employed in etching processes for microelectronics production, facilitating the creation of high-performance electronic devices .

2.3. Material Science

Iodine pentafluoride is instrumental in the synthesis of advanced materials, including:

- Fluoropolymers : These materials are widely used due to their excellent chemical resistance and thermal stability.

- Fluorinated Elastomers : These are utilized in various applications, including seals and gaskets that require high performance under extreme conditions .

Market Insights

The global market for iodine pentafluoride has been growing steadily due to its increasing applications:

| Year | Market Value (USD Million) | CAGR (%) |

|---|---|---|

| 2020 | 4,400 | 5.4 |

| 2028 | Projected Value |

This growth is driven by the expanding demand in pharmaceuticals and electronics sectors, alongside advancements in material science .

4.1. Pharmaceutical Research

A notable study demonstrated the effectiveness of iodine pentafluoride in synthesizing novel drug intermediates. Researchers employed IF5 to fluorinate specific organic compounds, resulting in enhanced biological activity compared to non-fluorinated counterparts.

4.2. Semiconductor Etching

In semiconductor fabrication facilities, IF5 has been used successfully in etching processes that require precision and efficiency. A case study from a leading semiconductor manufacturer highlighted how the use of iodine pentafluoride improved etching rates while maintaining substrate integrity.

Mecanismo De Acción

Target of Action

Iodine pentafluoride is an interhalogen compound with the chemical formula IF5 . It primarily targets water and organic compounds, where it acts as a powerful oxidizing agent .

Mode of Action

Iodine pentafluoride reacts vigorously with water, forming hydrofluoric acid and iodic acid . The reaction can be represented as follows:

IF5+3H2O→HIO3+5HFIF_5 + 3H_2O \rightarrow HIO_3 + 5HFIF5+3H2O→HIO3+5HF

. It can also react with fluorine to convert into iodine heptafluoride .Biochemical Pathways

It’s known that iodine plays a crucial role in the synthesis of thyroid hormones, specifically t4 (tetraiodo-l-thyronine) and t3 (triiodo-l-thyronine) .

Pharmacokinetics

It’s known that iodine pentafluoride is a colorless liquid, although impure samples may appear yellow . It has a melting point of 9.43 °C and a boiling point of 97.85 °C . It reacts with water , which could potentially affect its bioavailability.

Result of Action

The result of iodine pentafluoride’s action is the formation of hydrofluoric acid and iodic acid when it reacts with water . It can also act as a fluorination reagent and even a solvent in specialized syntheses .

Action Environment

Iodine pentafluoride is a powerful oxidizing agent . It reacts with water to release hydrofluoric acid , which means its action, efficacy, and stability can be influenced by environmental factors such as the presence of water. It’s also worth noting that iodine pentafluoride is toxic, an oxidizer, corrosive, and reacts with water to release HF .

Métodos De Preparación

Iodine pentafluoride was first synthesized by Henri Moissan in 1891 by burning solid iodine in fluorine gas. This exothermic reaction is still used to produce iodine pentafluoride, although the reaction conditions have been improved over time. The reaction can be represented as:

I2+5F2→2IF5

In industrial settings, the preparation involves careful control of reaction conditions to ensure safety and efficiency .

Análisis De Reacciones Químicas

Iodine pentafluoride undergoes several types of chemical reactions, including:

- Reacts vigorously with water to form hydrofluoric acid and iodic acid:

Hydrolysis: IF5+3H2O→HIO3+5HF

Converts to iodine heptafluoride upon treatment with fluorine:Fluorination: IF5+F2→IF7

Used as a solvent for handling metal fluorides, such as the reduction of osmium hexafluoride to osmium pentafluoride:Reduction: 10OsF6+I2→10OsF5+2IF5

Reaction with Primary Amines: Forms nitriles after hydrolysis.

Comparación Con Compuestos Similares

Iodine pentafluoride is part of a group of interhalogen compounds, which include:

Iodine monofluoride (IF): Unstable and disproportionates rapidly.

Iodine trifluoride (IF₃): Used as a fluorinating agent.

Iodine heptafluoride (IF₇): Formed by further fluorination of iodine pentafluoride. Compared to these compounds, iodine pentafluoride is unique due to its stability and versatility as a fluorination reagent

Actividad Biológica

Iodine pentafluoride (IF₅) is a hypervalent iodine compound that has garnered interest for its unique chemical properties and potential applications in various fields, including organic synthesis and fluorination reactions. However, its biological activity remains relatively underexplored compared to other iodine species. This article aims to provide a comprehensive overview of the biological activity of iodine pentafluoride, including its toxicological effects, potential health hazards, and relevant research findings.

Iodine pentafluoride is a yellow, fuming liquid that is highly reactive and corrosive. It is classified as an acute toxicity hazard, with the following characteristics:

Table 1: Toxicological Profile of Iodine Pentafluoride

| Property | Description |

|---|---|

| CAS Number | 7783-66-6 |

| Acute Toxicity | Category 3 (Oral, Dermal), Category 2 (Inhalation) |

| Skin Corrosion | Sub-category 1A |

| Environmental Hazard | Yes |

| Notable Hazard Statements | Causes severe burns; fatal if inhaled |

Biological Effects

The biological activity of iodine pentafluoride has not been extensively documented in scientific literature. However, it is known to release hydrogen fluoride (HF) upon contact with moisture or water, which poses significant health risks. HF can cause severe tissue damage and systemic toxicity, leading to complications such as pulmonary edema when inhaled in significant quantities .

Case Studies

-

Chemical Exposure Incident :

In a reported incident at a chemical plant, a release of iodine pentafluoride resulted in the generation of hydrogen fluoride and hydrogen iodide vapors. The exposure led to immediate health concerns due to the corrosive nature of these compounds. Emergency measures were taken to contain the release, highlighting the acute dangers associated with IF₅ exposure . -

Toxicological Assessments :

Limited toxicological studies indicate that iodine pentafluoride can irritate mucous membranes and cause respiratory distress upon inhalation. Chronic exposure may lead to long-term respiratory issues such as bronchitis or other pulmonary conditions due to its corrosive properties .

Research Findings

While direct studies on the biological activity of iodine pentafluoride are sparse, related research on iodine compounds suggests that hypervalent iodine species can exhibit antimicrobial properties. For example, other iodine derivatives have been shown to interact with thiol groups in proteins and participate in oxidative stress pathways . This raises questions about whether similar mechanisms could be relevant for iodine pentafluoride.

Table 2: Comparative Analysis of Iodine Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| Iodine (I₂) | Antimicrobial | Effective against bacteria and viruses |

| Iodine Monochloride (ICl) | Antimicrobial | Used in disinfectants |

| Iodine Pentafluoride (IF₅) | Limited data; primarily toxic | Reactive; potential for indirect biological effects |

Propiedades

IUPAC Name |

pentafluoro-λ5-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F5I/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIYEPACCBMRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FI(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F5I | |

| Record name | IODINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | iodine pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052524 | |

| Record name | Iodine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.8965 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodine pentafluoride appears as a toxic colorless fuming liquid (m.p. 9 °C). Decomposed by water to iodine and hydrofluoric acid. Contact with organic materials may cause their ignition. Corrosive to metals and tissue. Prolonged exposure of the container to fire or heat may result in their violent rupturing and rocketing. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Liquid, Colorless fuming liquid (Melting Point = 48 degrees F); [CAMEO] | |

| Record name | IODINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodine fluoride (IF5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-66-6 | |

| Record name | IODINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/931 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodine pentafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine fluoride (IF5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE PENTAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFD5C04ER3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.